molecular formula C9H6ClN3O2 B12125915 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B12125915
M. Wt: 223.61 g/mol
InChI Key: MKBLZHIIBOOVPP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl azide with propiolic acid in the presence of a copper catalyst to form the triazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 1-(3-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid

Uniqueness

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. The position and nature of the substituents on the phenyl ring can significantly affect the compound’s properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

3-(3-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)

InChI Key

MKBLZHIIBOOVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CN=N2)C(=O)O

Origin of Product

United States

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